molecular formula C17H14N6O3 B11706559 1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide CAS No. 356564-97-1

1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide

Cat. No.: B11706559
CAS No.: 356564-97-1
M. Wt: 350.3 g/mol
InChI Key: TVDSOAATNZPPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group and diazenyl moiety play crucial roles in its activity, often involving redox reactions and binding to active sites of target proteins .

Comparison with Similar Compounds

Properties

CAS No.

356564-97-1

Molecular Formula

C17H14N6O3

Molecular Weight

350.3 g/mol

IUPAC Name

2-methyl-4-nitro-N-(4-phenyldiazenylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H14N6O3/c1-22-16(15(11-18-22)23(25)26)17(24)19-12-7-9-14(10-8-12)21-20-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,24)

InChI Key

TVDSOAATNZPPHI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.